6-Hydroxy-7-nitro-1-indanone

Overview

Description

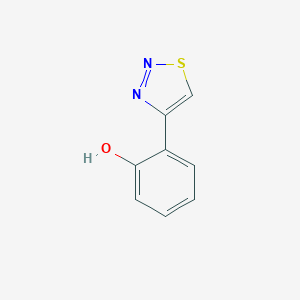

6-Hydroxy-7-nitro-1-indanone is a chemical compound with the molecular formula C9H7NO4 . It is a derivative of 1-indanone, which is a type of ketone . It can be used in the synthesis of tetracyclic ketones intermediates during the total syntheses of (±)-frondosin C and (±)-8-epi-frondosin C . It can also be used in the synthesis of 1,4-dihydroindeno .

Molecular Structure Analysis

The molecular structure of 6-Hydroxy-7-nitro-1-indanone has been studied using high-level ab initio calculations . Two possible conformers were observed for 6-hydroxy-1-indanone . The presence of one hydroxyl group as a substituent on the benzenic ring of 1-indanone has also been evaluated .Physical And Chemical Properties Analysis

The physical and chemical properties of 6-Hydroxy-7-nitro-1-indanone include a molecular weight of 193.15600, a density of 1.541 g/cm3, a boiling point of 369.3ºC at 760 mmHg, and a flash point of 166.8ºC .Scientific Research Applications

Energetic and Structural Studies : 6-Hydroxy-1-indanone, a compound structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied for its energetic properties using experimental techniques and computational calculations. This research aids in understanding the thermodynamics and stability of such compounds (da Silva & da Silva, 2020).

Beckmann Rearrangements : Research on 1-Indanone oxime derivatives, which are chemically related to 6-Hydroxy-7-nitro-1-indanone, has shown that Beckmann rearrangements using aluminum chloride can be optimized for higher yields. This has implications for synthetic routes in organic chemistry (Lee et al., 2001).

Photochemical Rearrangement : The photochemical rearrangement of derivatives of indanone, like 6-Hydroxy-7-nitro-1-indanone, can be significant in the synthesis of various organic compounds (Caine & Kotian, 1992).

Synthesis of Novel Compounds : 6-Hydroxy-7-nitro-1-indanone and related compounds play a role in the synthesis of complex organic structures, such as certain steroidal compounds (Hajos et al., 1968).

Organic Synthesis Techniques : The synthesis of specific hydroxy-nitro-ketones, which are structurally related to 6-Hydroxy-7-nitro-1-indanone, has been studied, providing insights into cyclic nitroaldols formation and ring-enlarging annulations (Weller et al., 1981).

Drug and Pesticide Intermediates : Derivatives of 6-Hydroxy-7-nitro-1-indanone have been synthesized and evaluated as intermediates for drug and pesticide applications. The study also focuses on improving yields and post-treatment methods for such compounds (He Chu-hua, 2010).

Chemoselective Hydrogenation : Research on the selective reduction of nitro groups in compounds, including those related to 6-Hydroxy-7-nitro-1-indanone, reveals the potential for chemoselective hydrogenation processes. This has implications for the synthesis of various industrial and pharmaceutical compounds (Corma & Serna, 2006).

Excited-State Intramolecular Proton Transfer (ESIPT) : The study of 7-hydroxy-1-indanone for ESIPT and its modification to achieve white light generation offers insights into the photophysical properties of similar compounds like 6-Hydroxy-7-nitro-1-indanone (Tang et al., 2011).

Safety And Hazards

6-Hydroxy-7-nitro-1-indanone is considered hazardous. It’s recommended to avoid contact with skin and eyes, avoid formation of dust and aerosols, and use non-sparking tools . It’s also recommended to wear personal protective equipment/face protection, ensure adequate ventilation, and avoid ingestion and inhalation .

Future Directions

The future directions of research on 6-Hydroxy-7-nitro-1-indanone could involve enlarging the thermodynamic database of organic compounds and ketone derivatives . These data are very relevant to controlling experimental investigations to produce value-added chemical products from biomass . Moreover, the knowledge from such data can be used in the development of schemes for the prediction of homologous properties of related compounds .

properties

IUPAC Name |

6-hydroxy-7-nitro-2,3-dihydroinden-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7NO4/c11-6-3-1-5-2-4-7(12)9(8(5)6)10(13)14/h2,4,12H,1,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMSIDHRDOFJRKC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)C2=C1C=CC(=C2[N+](=O)[O-])O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356180 | |

| Record name | 6-hydroxy-7-nitro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Hydroxy-7-nitro-1-indanone | |

CAS RN |

85515-22-6 | |

| Record name | 6-hydroxy-7-nitro-1-indanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356180 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.